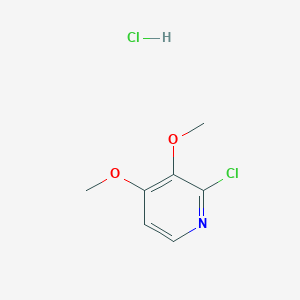
2-Chloro-3,4-dimethoxypyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dimethoxypyridine hydrochloride is an organic compound with the molecular formula C8H11Cl2NO2. It is a derivative of pyridine, characterized by the presence of chloro and methoxy groups on the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antiulcerative drugs like pantoprazole sodium .
Mechanism of Action
Target of Action
2-Chloro-3,4-dimethoxypyridine hydrochloride (CDP) is primarily used as a precursor in the synthesis of other compounds . It is particularly used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . Therefore, the primary targets of CDP are the biochemical pathways involved in the synthesis of PPS.
Mode of Action
It is known that cdp can be synthesized using maltol as a starting material . In the preparation of PPS, CDP and dimethyl sulfate (DMS) are used . The interaction of CDP with these substances and the resulting changes are part of the synthesis process of PPS.
Biochemical Analysis
Biochemical Properties
2-Chloro-3,4-dimethoxypyridine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pantoprazole sodium
Cellular Effects
Given its role in the synthesis of pantoprazole sodium, it may indirectly influence cell function through the action of this drug .
Molecular Mechanism
It is known to be a precursor in the synthesis of pantoprazole sodium , but the specific interactions it has with biomolecules at the molecular level are not clearly defined.
Preparation Methods
2-Chloro-3,4-dimethoxypyridine hydrochloride can be synthesized using maltol as a starting material. The synthetic route involves the reaction of maltol with dimethyl sulfate (DMS) to form the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-3,4-dimethoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-3,4-dimethoxypyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the manufacture of various chemical products and intermediates.
Comparison with Similar Compounds
2-Chloro-3,4-dimethoxypyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has additional methyl groups on the pyridine ring, which can affect its reactivity and applications.
2-Chloromethyl-3,4-dimethoxypyridinium chloride: This is a closely related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate for the synthesis of certain pharmaceuticals .
Properties
IUPAC Name |
2-chloro-3,4-dimethoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQXXVCWDAJFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646321 |
Source


|
| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101664-59-9 |
Source


|
| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
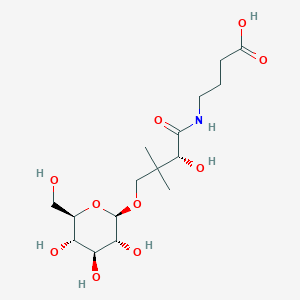


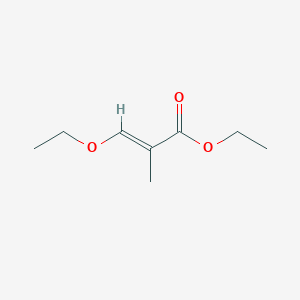
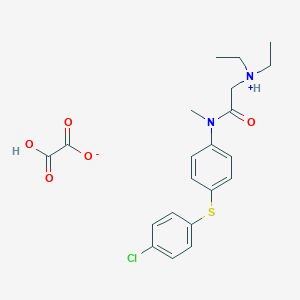
![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)


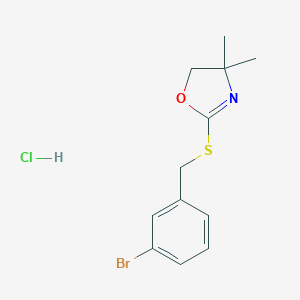

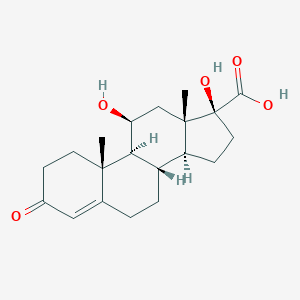
![2-Diethylamino-N-[4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-Yl]Acetamide Hydrochloride](/img/structure/B24903.png)
